molecular formula C10H9ClN2 B2958698 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile CAS No. 1190644-32-6

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile

Cat. No. B2958698
CAS RN: 1190644-32-6
M. Wt: 192.65
InChI Key: CUPUUAIHPSDYIY-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring attached to a carbonitrile group and a 6-chloropyridin-2-yl group . The InChI Key for this compound is not provided in the available sources .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The boiling point and other physical and chemical properties are not provided in the available sources .

Scientific Research Applications

Photodegradation Studies

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, as a derivative of 2-Chloropyridine, has been studied in the context of photodegradation in aqueous solutions. The research highlights the formation and identification of intermediate products during photolytic treatment, along with their genotoxic effects on human lymphocytes. This study contributes to understanding the environmental impact and transformation of chloropyridine derivatives (Skoutelis et al., 2017).

Antiviral Activity

Research has been conducted on the synthesis and reactions of derivatives related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, examining their antiviral properties. This includes exploring the structural formation and biological assessment of these compounds, providing insights into their potential use in antiviral therapy (Attaby et al., 2007).

Chemical Reactions and Molecular Characterization

Studies have also focused on the reactions and molecular characteristics of compounds similar to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile. This includes understanding their reaction with various reagents, elucidating their chemical structures, and evaluating their properties through different spectroscopic techniques (Oda et al., 1999).

Fluorescent Probes for Mercury Ion

Research involving derivatives of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile has led to the development of efficient fluorescent probes for detecting mercury ions. This application is particularly important in environmental monitoring and analytical chemistry (Shao et al., 2011).

Synthesis and Optical Properties

The synthesis of novel compounds related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile and their optical properties have been investigated. This research contributes to the development of new materials with potential applications in optoelectronics and photonics (Zedan et al., 2020).

Safety and Hazards

The safety information available indicates that this compound should be handled with care. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding contact with air and water due to potential violent reactions and possible flash fire . The compound should be stored under inert gas and protected from moisture . The container should be kept tightly closed .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPUUAIHPSDYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile

Synthesis routes and methods

Procedure details

2-(6-Chloropyridin-2-yl)acetonitrile (5.7 g, 37.4 mmol) was dissolved in dichloromethane (25 ml). 50% aqueous sodium hydroxide solution (26.5 mL) was added dropwise. Benzyltriethylammonium chloride (0.17 g, 0.747 mmol) was added. 1,3-Dibromopropane (7.54 g, 37.4 mmol) were added dropwise and the reaction mixture was stirred over night at room temperature. The reaction mixture was diluted with dichloromethane and washed with water (3×). The organic layer was dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography (silica, dichloromethane, methanol). Yield: 2.4 g (10.9 mmol, 29%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Quantity
7.54 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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